molecular formula C17H18F3N B14117736 (R)-1-phenyl-N-((S)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine

(R)-1-phenyl-N-((S)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine

Cat. No.: B14117736
M. Wt: 293.33 g/mol
InChI Key: TXMCNXNWCGURNE-OLZOCXBDSA-N
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Description

®-1-phenyl-N-((S)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine is a chiral amine compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-phenyl-N-((S)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and can be performed in a one-pot synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and sustainability of the process, allowing for better control over reaction conditions and higher yields .

Chemical Reactions Analysis

Types of Reactions

®-1-phenyl-N-((S)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-phenyl-N-((S)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-1-phenyl-N-((S)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-1-phenyl-N-((S)-1-(4-(trifluoromethyl)phenyl)ethyl)ethanamine is unique due to its chiral nature and the presence of both phenyl and trifluoromethyl groups. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C17H18F3N

Molecular Weight

293.33 g/mol

IUPAC Name

(1R)-1-phenyl-N-[(1S)-1-[4-(trifluoromethyl)phenyl]ethyl]ethanamine

InChI

InChI=1S/C17H18F3N/c1-12(14-6-4-3-5-7-14)21-13(2)15-8-10-16(11-9-15)17(18,19)20/h3-13,21H,1-2H3/t12-,13+/m1/s1

InChI Key

TXMCNXNWCGURNE-OLZOCXBDSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N[C@@H](C)C2=CC=C(C=C2)C(F)(F)F

Canonical SMILES

CC(C1=CC=CC=C1)NC(C)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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